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Introduction

The gene initially queried as "PBN1" is formally known in Saccharomyces cerevisiae. For
mouse models, the relevant ortholog is Pabpnl, which stands for Poly(A) binding protein
nuclear 1. PABPNL1 is a crucial protein involved in the regulation of mMRNA polyadenylation, a
key step in the maturation of messenger RNA. It binds to the growing poly(A) tail of pre-mRNA
in the nucleus, promoting its extension and controlling its ultimate length. This process is
fundamental for mRNA stability, nuclear export, and efficient translation. Dysregulation of
PABPNL1 function or expression has been linked to various diseases, most notably
Oculopharyngeal Muscular Dystrophy (OPMD).

To investigate the tissue-specific and time-dependent functions of Pabpnl in vivo, a conditional
knockout (cKO) mouse model is an indispensable tool.[1] Unlike constitutive knockouts, which
can be embryonically lethal or lead to complex developmental phenotypes, conditional models
allow for the deletion of the gene in specific cell types or at particular developmental stages.
This is achieved using the Cre-LoxP system, where the Pabpnl gene is flanked by LoxP sites
("floxed™).[2][3][4] Subsequent expression of Cre recombinase, driven by a tissue-specific or
inducible promoter, leads to the excision of the floxed gene segment and inactivation of the
gene.[2][3]

This document provides a detailed guide for creating and validating a Pabpnl conditional
knockout mouse model using CRISPR/Cas9 technology, a state-of-the-art method for precise
genome editing.[1]
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Molecular Function of PABPN1

PABPNL1 plays a central role in the 3'-end processing of pre-mRNAs. After transcription, the
pre-mRNA is cleaved, and the enzyme poly(A) polymerase (PAP) begins adding adenosine
residues to form the poly(A) tail. PABPNL1 binds to this nascent tail, which dramatically
increases the processivity of PAP, leading to the rapid extension of the tail to its mature length
of approximately 250 nucleotides. PABPNL1 also interacts with other components of the
polyadenylation machinery, ensuring the fidelity of this process.

Molecular function of PABPN1 in mRNA polyadenylation.

Experimental Workflow Overview

The generation of a Pabpnl conditional knockout mouse involves several key stages. It begins
with the design of CRISPR/Cas9 components to introduce LoxP sites flanking a critical exon of
the Pabpnl gene. These components are then delivered into mouse zygotes to generate
founder mice. Founders carrying the correct floxed allele are identified through rigorous
genotyping and bred to establish a homozygous floxed line (Pabpnlflox/flox). Finally, these
mice are crossed with a Cre-driver line to produce conditional knockout animals where Pabpnl
is deleted in the desired cells or tissues.
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Workflow for generating a Pabpnl conditional knockout mouse.

The Cre-LoxP Conditional Knockout System

The core of the conditional knockout strategy is the Cre-LoxP system. The Pabpnl gene is
modified to have two LoxP sites, which are specific 34 bp DNA sequences, flanking a critical
exon or group of exons. These "floxed" mice are phenotypically normal. When these mice are
bred with a second line of mice expressing Cre recombinase, the Cre enzyme recognizes the
two LoxP sites and excises the intervening DNA sequence, leading to a frameshift mutation or
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loss of a critical domain, thereby inactivating the Pabpnl gene only in the cells where Cre is

active.
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Mechanism of Cre-LoxP mediated excision of a floxed Pabpnl exon.

Experimental Protocols
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Protocol 1: Designh of CRISPR/Cas9 Targeting

Components

Objective: To design guide RNAs (gRNASs) and a single-stranded DNA (ssDNA) donor template
for inserting LoxP sites around a critical exon of the mouse Pabpnl gene.

Materials:

e Mouse genome sequence (e.g., from Ensembl or NCBI).
» gRNA design software (e.g., Benchling, CHOPCHOP).

e Oligonucleotide synthesis service.

Method:

o Target Exon Selection: Identify a critical exon of the Pabpnl gene. Deletion of this exon
should result in a frameshift or the removal of an essential protein domain. For Pabpn1l,
targeting an early coding exon is a common strategy.

¢ gRNA Design:

o Use gRNA design software to find potential gRNA sequences in the introns flanking the
target exon. Aim for cut sites approximately 50-100 bp away from the desired LoxP
insertion site.

o Select gRNAs with high on-target scores and low off-target predictions.

o Ensure the Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9)
is present.

o ssDNA Donor Template Design:
o Synthesize a long ssDNA oligonucleotide (typically ~200 nt).

o The donor template should contain the 34 bp LoxP sequence.
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o Flank the LoxP sequence with 60-80 nt homology arms on each side. These arms must be
identical to the genomic sequence immediately upstream and downstream of the Cas9 cut
site.

o Introduce silent mutations into the PAM sequence or gRNA binding site within the
homology arms to prevent re-cutting of the integrated allele by Cas9.

o Design two separate donor templates: one for the upstream LoxP site and one for the
downstream LoxP site.

Table 1: Example Targeting Reagents for
Pabpnl cKO

Component Example Sequence/Target

Exon 2 of mouse Pabpnl

Target Exon
(ENSMUSEO00000318999)

5'- GCGAGGAGCUGAAGCUGAACAGG -3

Upstream gRNA _
(PAM in bold)

5'- GUCUAGACUGCUAGCUAGAUCGG -3

Downstream gRNA _
(PAM in bold)

[~80 nt 5 Homology Arm] -
Upstream Donor DNA ATAACTTCGTATAATGTATGCTATACGAAGTTA
T - [~80 nt 3' Homology Arm with mutated PAM]

[~80 nt 5' Homology Arm] -
Downstream Donor DNA ATAACTTCGTATAATGTATGCTATACGAAGTTA
T - [~80 nt 3' Homology Arm with mutated PAM]

Note: Sequences are for illustrative purposes
only and must be specifically designed and

validated.

Protocol 2: Generation and Screening of Founder Mice

Objective: To generate founder (FO) mice carrying the Pabpnlflox allele and screen them for
correct integration of LoxP sites.
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Materials:

e Cas9 protein/fmRNA

o Synthesized gRNAs and ssDNA donor templates

 Fertilized mouse zygotes (e.g., from C57BL/6J strain)

e Microinjection or electroporation system

e Pseudopregnant surrogate female mice

o DNA extraction kit

» PCR reagents and thermal cycler

e Sanger sequencing service

Method:

e Zygote Microinjection/Electroporation:

o Prepare an injection mix containing Cas9 protein, the two gRNAs, and the two ssDNA
donor templates.

o Harvest zygotes from superovulated female mice.

o Deliver the CRISPR/Cas9 reagents into the cytoplasm or pronucleus of the zygotes via
microinjection or electroporation.[3]

o Culture the injected embryos overnight to the 2-cell stage.

e Embryo Transfer:

o Transfer the viable 2-cell embryos into the oviducts of pseudopregnant surrogate mothers.

e Screening of FO Pups:
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o At ~3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA (gDNA)
extraction.

o Perform PCR screening using multiple primer pairs to detect the integration of both the
upstream and downstream LoxP sites.[3]

o Use a three-primer PCR strategy to distinguish between wild-type (WT) and floxed alleles
in a single reaction.

o Sequence the PCR products from positive pups to confirm the correct integration and
sequence of the LoxP sites and to ensure no unintended mutations were introduced in the
homology arms.

Table 2: Example
Genotyping PCR

Strategy
] ] Expected Product
Allele Forward Primer Reverse Primer )
Size
o P2 (in intron
P1 (in intron upstream
WT downstream of 5' ~350 bp
of 5' LoxP)
LoxP)
5' Floxed P1 P2 ~400 bp (due to LoxP)
o P4 (in intron
P3 (in intron upstream
3' Floxed downstream of 3' ~420 bp
of 3' LoxP)
LoxP)
Deleted (post-Cre) P1 P4 ~500 bp
Note: Primer

sequences and
product sizes are
illustrative and depend
on the specific

genomic location.
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Protocol 3: Breeding and Validation of Conditional
Knockout

Objective: To establish a homozygous Pabpnlflox/flox mouse line and validate Cre-mediated
deletion of Pabpnl.

Materials:

Verified FO founder mice

Wild-type C57BL/6J mice

A suitable Cre-driver mouse line (e.g., Mx1-Cre for inducible knockout in hematopoietic cells)

[1]

Inducing agent if required (e.g., Poly(l:C) for Mx1-Cre)

Reagents for RT-gPCR and Western blotting

Method:

o Establishment of the Floxed Line:

o Breed the correctly targeted FO founder mice with wild-type mice to achieve germline
transmission.

o Genotype the F1 offspring to identify those carrying the Pabpnlflox allele (Pabpniflox/+).

o Intercross the heterozygous F1 mice to generate homozygous Pabpnlflox/flox mice.

e Generation of Conditional Knockout Mice:

o Cross the homozygous Pabpnlflox/flox mice with mice from a Cre-driver line (e.g.,
Cre+/-).

o The resulting Pabpnlflox/+; Cre+/— offspring are then crossed back to Pabpnlflox/flox
mice to generate the experimental cohort: Pabpnlflox/flox; Cre+/— (cKO) and control
littermates (Pabpnlflox/flox; Cre—/-).
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« Induction of Deletion (for inducible Cre lines):

o If using an inducible Cre line like Mx1-Cre, administer the inducing agent (e.g.,
intraperitoneal injections of Poly(l:C)) to both cKO and control mice according to
established protocols.[1]

¢ Validation of Knockout:

o Harvest tissues of interest (e.g., bone marrow for an Mx1-Cre model) from both induced
cKO and control mice.[1]

o Genomic DNA Level: Perform PCR on gDNA from the target tissue to detect the deleted
allele.

o MRNA Level: Perform RT-gPCR to confirm a significant reduction in Pabpnl mRNA levels
in the target tissue.

o Protein Level: Perform Western blotting to confirm the absence of PABPNL1 protein in the
target tissue.[1]

Table 3: Expected Results and Phenotypes

) Expected Outcome in Target Tissue of cKO
Analysis Vi
ice

Genotyping PCR

Presence of the smaller, deleted allele band.

RT-gPCR

>90% reduction in Pabpnl mRNA levels.

Western Blot

Absence or significant reduction of the PABPN1

protein band.[1]

Example Phenotype

Hematopoietic System (Mx1-Cre model)

Cellular Analysis

Rapid and robust depletion of hematopoietic

stem and progenitor cells (HSPCs) and myeloid

cells.[1]
Note: Phenotypes will be tissue-dependent and
require careful characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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